molecular formula C20H14ClF3N2O2 B2955223 1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-86-2

1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2955223
CAS No.: 338754-86-2
M. Wt: 406.79
InChI Key: DJIUUWQBEBSWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 3-chlorobenzyl group at position 1 of the dihydropyridine ring and an amide-linked 3-(trifluoromethyl)phenyl substituent at position 2.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-6-1-4-13(10-15)12-26-9-3-8-17(19(26)28)18(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIUUWQBEBSWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core 2-oxo-1,2-dihydropyridinecarboxamide scaffold with several analogs, but differences in substituents critically influence physicochemical properties and bioactivity. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 1-(4-(Trifluoromethyl)benzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide () Key Difference: The benzyl group at position 1 is substituted with a para-trifluoromethyl (CF₃) group instead of meta-chloro (Cl). The para-substitution may also alter molecular planarity, affecting binding to flat enzymatic pockets .
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () Key Difference: The benzyl group is absent; instead, a bromo-methylphenyl group is attached via the amide. Impact: The bromine atom increases molecular weight (MW: ~340 vs. The absence of a benzyl group reduces steric bulk, possibly enhancing membrane permeability .

Functional Group Modifications

  • 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()

    • Key Difference : A 4-methylbenzyl group replaces the 3-chlorobenzyl.
    • Impact : The methyl group is electron-donating, which may decrease the compound’s electrophilicity compared to the chloro analog. This could reduce reactivity in covalent binding mechanisms but improve solubility (logP reduction) .
  • N,N-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()

    • Key Difference : The amide nitrogen is dimethylated instead of being linked to a phenyl group.
    • Impact : Dimethylation eliminates hydrogen-bonding capability at the amide NH, reducing interactions with targets like proteases or kinases. However, it increases lipophilicity (predicted logP: ~2.5 vs. ~3.5 for the target compound), favoring blood-brain barrier penetration .

Structural Complexity and Hybrid Systems

  • 2-oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide () Key Difference: A purine-thp moiety is appended to the amide-linked phenyl group. Impact: The purine addition introduces a heterocyclic motif capable of π-π stacking or adenosine receptor targeting. This hybrid structure significantly increases MW (~580 vs. ~388) and complexity, likely limiting oral bioavailability but enhancing specificity for nucleotide-binding proteins .

Tabulated Comparison of Key Properties

Compound Name Substituent Variations Molecular Weight Key Properties/Data References
1-(3-Chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide 3-Cl-benzyl, 3-CF₃-phenylamide ~388 N/A (predicted high lipophilicity)
1-(4-CF₃-benzyl)-2-oxo-N-(3-pyridinyl) analog 4-CF₃-benzyl, 3-pyridinylamide 386.36 Higher metabolic stability due to para-CF₃
N-(3-Bromo-2-methylphenyl) analog Bromo-methylphenylamide, no benzyl ~340 Dihedral angle: 8.38° (planar), centrosymmetric dimers via N–H∙∙∙O bonds
N,N-Dimethyl-2-oxo-1-[3-CF₃-benzyl] analog Dimethylamide, 3-CF₃-benzyl 324.3 Predicted density: 1.321 g/cm³; boiling point: 489.1°C
1-(4-Me-benzyl)-2-oxo-N-[3-CF₃-phenyl] analog 4-Me-benzyl 386.36 Improved solubility vs. chloro analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.